Einecs 281-472-7

Description

Historical Perspectives on Ethyl Sulphate Chemistry

The study of ethyl sulphate, historically referred to as sulfovinic acid, is deeply intertwined with the early development of organic chemistry. wikipedia.org Its investigation dates back to the 18th and early 19th centuries, a period marked by foundational discoveries in the nature and transformation of organic substances.

In 1730, the German alchemist August Siegmund Frobenius is noted to have studied this substance concurrently with his work on ether. wikipedia.org Later, prominent French chemists Antoine-François de Fourcroy in 1797 and Joseph Louis Gay-Lussac in 1815 contributed to the early understanding of ethyl sulphate. wikipedia.org The Swiss scientist Nicolas-Théodore de Saussure also investigated the compound in 1807. wikipedia.org

A significant breakthrough came in 1827 when French chemist Félix-Polydore Boullay and Jean-Baptiste André Dumas identified the crucial role of ethyl sulphate as an intermediate in the synthesis of diethyl ether from ethanol (B145695) and sulfuric acid. wikipedia.org This discovery was a pivotal step in understanding reaction mechanisms, moving beyond the simple observation of reactants and products. Further investigations by German chemist Eilhard Mitscherlich and Swedish chemist Jöns Berzelius proposed that sulfuric acid was acting as a catalyst in this reaction, leading to the definitive identification of sulfovinic acid as an intermediate. wikipedia.org The work of Italian physicist Alessandro Volta and English chemist Humphry Davy in the 1800s, through the lens of electrochemistry, further solidified the understanding that sulfovinic acid was formed during the reaction of ethanol with sub-stoichiometric amounts of sulfuric acid. wikipedia.org

Historically, the primary method for producing ethanol was the sulfuric acid hydration process, where ethylene (B1197577) reacts with sulfuric acid to form ethyl sulphate, which is then hydrolyzed. wikipedia.org While this method has been largely superseded by the direct hydration of ethylene, the foundational chemistry remains a cornerstone of organic synthesis. wikipedia.org The synthesis of ethyl sulphate in a laboratory setting involves the carefully controlled reaction of ethanol with sulfuric acid. wikipedia.org The temperature of this exothermic reaction must be maintained below 140 °C to prevent the subsequent reaction with residual ethanol, which would produce diethyl ether. wikipedia.org

The formation of potassium ethyl sulphate is achieved through the neutralization of ethyl hydrogen sulphate with a potassium salt, such as potassium carbonate. wikipedia.orgprepchem.com This straightforward acid-base reaction yields the stable salt, which can be isolated for various applications. wikipedia.orgprepchem.com

Contemporary Significance of Ethyl Sulphate in Scientific Inquiry

In the modern scientific landscape, potassium ethyl sulphate and its parent compound continue to be relevant in a variety of research areas, from organic synthesis to analytical chemistry and materials science.

Chemical Synthesis and Intermediates: Potassium ethyl sulphate serves as a useful intermediate in the synthesis of a range of chemicals. ontosight.ai Its applications extend to the production of detergents, pharmaceuticals, and personal care products. ontosight.ai The ethyl sulphate moiety is a versatile functional group in organic synthesis. For instance, aminated ethyl sulfuric acid is an intermediate in the preparation of various sulfur-containing amines, which are valuable in the pharmaceutical and agrochemical industries. patsnap.com Ethyl hydrogen sulfate (B86663) is also a key reagent in the synthesis of other alkyl sulfates, which can be converted into different esters and functional groups. solubilityofthings.com Recent research has demonstrated the use of ethyl potassium xanthogenate, a related organosulfur compound, in the synthesis of unsymmetrical sulfides using recyclable copper catalysts, highlighting the ongoing innovation in the application of such reagents. acs.org

Analytical Chemistry and Biomarkers: A significant contemporary application of ethyl sulphate is its use as a biomarker for recent alcohol consumption. researchgate.net Following ethanol ingestion, a small fraction is metabolized to ethyl sulphate and ethyl glucuronide (EtG), which can be detected in urine and blood for a longer period than ethanol itself. researchgate.netresearchgate.netoup.com This has made the detection of ethyl sulphate a valuable tool in forensic toxicology and in monitoring alcohol abstinence. researchgate.netoup.comsigmaaldrich.com Numerous analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive and specific quantification of ethyl sulphate in biological samples. acs.orgchromatographyonline.com The stability of ethyl sulphate compared to the sometimes less stable ethyl glucuronide makes it a reliable complementary marker. sigmaaldrich.com

The table below summarizes some of the key research findings and applications of ethyl sulphate and its potassium salt.

| Research Area | Key Finding/Application | Reference(s) |

| Historical Chemistry | Identified as an intermediate in the formation of diethyl ether from ethanol and sulfuric acid. | wikipedia.org |

| Organic Synthesis | Used as an intermediate in the synthesis of detergents, pharmaceuticals, and other chemicals. | ontosight.ai |

| Analytical Chemistry | Serves as a stable and sensitive biomarker for recent alcohol consumption. | researchgate.netresearchgate.netsigmaaldrich.com |

| Materials Science | Employed as an additive in lithium-ion batteries to enhance performance. | google.com |

| Biochemical Studies | Utilized as a tool for studying sulfate metabolism and transport in living organisms. | ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

83950-19-0 |

|---|---|

Molecular Formula |

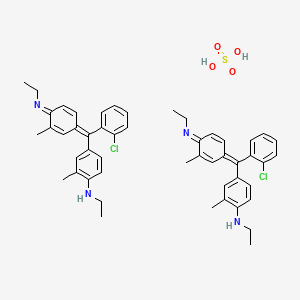

C50H56Cl2N4O4S |

Molecular Weight |

880.0 g/mol |

IUPAC Name |

4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline;sulfuric acid |

InChI |

InChI=1S/2C25H27ClN2.H2O4S/c2*1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;1-5(2,3)4/h2*7-16,27H,5-6H2,1-4H3;(H2,1,2,3,4)/b2*25-20+,28-24?; |

InChI Key |

ZMXSUKGJOHRWHA-CHMDKGHJSA-N |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C/2\C=C(C(=NCC)C=C2)C)/C3=CC=CC=C3Cl)C.CCNC1=C(C=C(C=C1)/C(=C/2\C=C(C(=NCC)C=C2)C)/C3=CC=CC=C3Cl)C.OS(=O)(=O)O |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Ethyl Sulphate

Conventional Synthetic Pathways for Ethyl Sulphate Production

The primary conventional method for producing ethyl sulphate is through the direct reaction of ethanol (B145695) with sulfuric acid. wikipedia.org Historically, this reaction was a key step in the sulfuric acid hydration process for producing ethanol from ethylene (B1197577), though this has been largely superseded by the direct hydration of ethylene. wikipedia.org

The reaction between ethanol and sulfuric acid is a classic example of Fischer-Speier esterification. jove.comtestbook.comwikipedia.org It is a reversible reaction where ethanol reacts with concentrated sulfuric acid to form ethyl sulphate (also known as ethyl hydrogen sulfate (B86663) or sulfovinic acid) and water. wikipedia.orgresearchgate.netchemguide.co.uk The general chemical equation for this reaction is:

CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O wikipedia.org

In this process, sulfuric acid acts not only as a reactant but also as a catalyst and a dehydrating agent, helping to shift the equilibrium towards the formation of the ester product. jove.comtestbook.com

The mechanism for the formation of ethyl sulphate from ethanol and sulfuric acid involves several key steps centered around the protonation of the ethanol molecule. wikipedia.orgwikipedia.org

Protonation of the Alcohol: The process begins with the protonation of the oxygen atom in the ethanol molecule by the sulfuric acid. This forms a positively charged oxonium ion, making the ethanol a better leaving group. wikipedia.orgjove.com

Nucleophilic Attack: While the detailed mechanism for sulfation differs slightly from typical carboxylic acid esterification, it is understood to proceed via a bimolecular displacement. researchgate.net The ethanol molecule acts as a nucleophile, attacking the sulfur atom of the sulfuric acid.

Formation of Intermediates: The reaction proceeds through an activated complex. wikipedia.org A key intermediate in the process is the protonated ethyl sulphate, from which a water molecule is eventually eliminated. chemguide.co.uk The mechanism is similar to acid-catalyzed esterification of carboxylic acids and has been shown to proceed with retention of configuration, indicating a bimolecular reaction without alkyl-oxygen bond breaking. researchgate.net

The distribution of products in the reaction between ethanol and sulfuric acid is highly dependent on the reaction conditions, particularly temperature and reactant ratios. wikipedia.orgbrainly.com

Temperature: Controlling the temperature is critical. The formation of ethyl sulphate is favored at temperatures below 140 °C. wikipedia.org

If the temperature rises above 140 °C, the ethyl sulphate formed can react with excess ethanol to produce diethyl ether. wikipedia.org

At temperatures exceeding 170 °C, particularly with an excess of sulfuric acid, ethyl sulphate tends to decompose, breaking down into ethylene and regenerating sulfuric acid. wikipedia.org

Reactant Mole Ratio: The ratio of ethanol to sulfuric acid influences the reaction order and reversibility. At low mole ratios, the reaction is found to be reversible and second-order, while at high mole ratios, it behaves as an irreversible, first-order reaction. researchgate.net

Water Removal: Since the reaction is reversible and produces water, removing water as it is formed can increase the yield of ethyl sulphate. jove.comresearchgate.net Techniques like reactive adsorption using anhydrous sodium sulfate have been employed to trap the water and enhance conversion. researchgate.net

| Temperature Range | Primary Product | Chemical Reaction |

|---|---|---|

| < 140 °C | Ethyl Sulphate | CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O |

| > 140 °C | Diethyl Ether | CH₃CH₂OSO₃H + CH₃CH₂OH → CH₃CH₂OCH₂CH₃ + H₂SO₄ |

| > 170 °C | Ethylene | CH₃CH₂OSO₃H → CH₂=CH₂ + H₂SO₄ |

Ethyl sulphate can be converted into its corresponding metal salts, such as sodium ethyl sulphate or potassium ethyl sulphate. wikipedia.org The preparation typically involves neutralization of the acidic ethyl sulphate solution. scribd.com This is commonly achieved by adding a carbonate or bicarbonate salt of the desired metal. wikipedia.orgscribd.com For example, reacting ethyl sulphate with potassium carbonate yields potassium ethyl sulphate and potassium bicarbonate. wikipedia.org

Another method involves reacting the initial mixture of alcohol and sulfuric acid with calcium carbonate. scribd.com This precipitates the excess sulfuric acid as insoluble calcium sulfate, leaving calcium ethyl sulphate in solution. Subsequent reaction with sodium carbonate precipitates the calcium as calcium carbonate, yielding the desired sodium ethyl sulphate in the filtrate. scribd.com

Esterification Reactions of Ethanol with Sulfuric Acid

Biocatalytic and Enzymatic Formation of Ethyl Sulphate

Beyond chemical synthesis, ethyl sulphate is also known to form in biological systems. This non-oxidative metabolic pathway involves the direct conjugation of ethanol with a sulfate group, a reaction catalyzed by specific enzymes. gtfch.orgresearchgate.net

The enzymatic formation of ethyl sulphate is mediated by a family of enzymes known as sulfotransferases (SULTs). gtfch.orgresearchgate.netresearchgate.net These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the ethanol molecule. gtfch.orgnih.gov

SULTs are phase II metabolic enzymes that play a crucial role in the biotransformation of numerous compounds. researchgate.netnih.gov Several different SULT isoforms have been shown to be capable of catalyzing the sulfonation of ethanol. researchgate.netnih.gov Research using recombinant human SULT enzymes has identified that multiple isoforms, including SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1, are involved in the formation of ethyl sulphate. gtfch.orgnih.gov Among these, SULT1A1 and SULT2A1 have been found to exhibit the highest activity towards ethanol. gtfch.orgnih.gov The kinetics of this enzymatic reaction generally follow the Michaelis-Menten model. gtfch.orgnih.gov

| SULT Isoform | Relative Activity Towards Ethanol | Reference |

|---|---|---|

| SULT1A1 | Highest | gtfch.orgnih.gov |

| SULT2A1 | High | gtfch.orgnih.gov |

| SULT1A3 | Active | gtfch.orgnih.gov |

| SULT1B1 | Active | gtfch.orgnih.gov |

| SULT1E1 | Active | gtfch.orgnih.gov |

In Vitro Studies on Enzymatic Reaction Kinetics and Substrate Specificity

In vitro studies have demonstrated that several human sulfotransferase (SULT) enzymes are capable of catalyzing the formation of ethyl sulphate from ethanol. reachonline.euontosight.aiwikipedia.org The reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to ethanol. ontosight.ai

Research utilizing recombinant human SULT isoforms has identified specific enzymes involved in this biotransformation. All tested SULTs, including SULT1A1, 1A3, 1B1, 1E1, and 2A1, have shown activity towards ethanol. nih.gov Among these, SULT1A1 exhibits the highest activity, followed by SULT2A1. wikipedia.orgnih.gov Other isoforms such as SULT1A2, 1B1, and 1C2 also demonstrate notable activity. reachonline.eu

The kinetics of this enzymatic reaction have been found to follow the Michaelis-Menten model. ontosight.ainih.gov Studies have indicated a very low affinity of the SULT enzymes for ethanol as a substrate, with the rate of ethyl sulphate formation increasing with ethanol concentrations up to 1000 mM without reaching saturation. reachonline.eu

The following table summarizes the activity of various human SULT forms in the sulpho-conjugation of ethanol.

| SULT Isoform | Relative Activity in Ethanol Sulpho-conjugation |

| SULT1A1 | Highest Activity |

| SULT2A1 | High Activity |

| SULT1A2 | High Activity |

| SULT1B1 | High Activity |

| SULT1C2 | High Activity |

| SULT1A3 | Moderate Activity |

| SULT1E1 | Low Activity |

| SULT1C1 | Very Low Activity |

| SULT2B1a | Very Low Activity |

| This table is a qualitative summary based on findings from multiple studies. reachonline.euwikipedia.orgnih.gov |

Advanced Analytical Techniques for Ethyl Sulphate Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ethyl Sulphate Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust method for the analysis of ethyl sulphate in biological matrices. spectroscopyonline.comsigmaaldrich.com This technique is favored for its high sensitivity and specificity, which are essential for distinguishing and quantifying ethyl sulphate, often present at low concentrations, from complex sample components. researchgate.net

Optimization of Chromatographic Separation Parameters for Ethyl Sulphate

Effective chromatographic separation is fundamental to the accuracy of LC-MS/MS analysis. Due to the high polarity of ethyl sulphate, specialized stationary phases are often required to achieve adequate retention and separation from matrix interferences. biotage.co.jpchromatographytoday.com

Chromatographic Columns: While traditional reversed-phase C18 columns have been used, they may offer limited retention for highly polar compounds like ethyl sulphate. spectroscopyonline.comoup.comnih.govunit.no To overcome this, columns with modified surfaces, such as those with polar end-capping, have been employed to improve selectivity. spectroscopyonline.com Porous graphitic carbon (PGC) columns are particularly effective for retaining very polar analytes and offer a different selectivity compared to silica-based phases. chromatographytoday.compragolab.czresearchgate.netsigmaaldrich.comresearchgate.net The flat, crystalline surface of PGC allows for interactions that can retain highly polar compounds that are unretained on C18 columns. pragolab.czsigmaaldrich.com Hydrophilic Interaction Liquid Chromatography (HILIC) columns provide another alternative for the retention of polar compounds. oup.com Anion-exchange chromatography has also been utilized for the separation of ethyl sulphate. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. spectroscopyonline.comoup.comnih.govunit.nothermofisher.comntnu.nolcms.czmdpi.com Gradient elution, where the concentration of the organic solvent is increased during the analytical run, is commonly used to ensure the timely elution of ethyl sulphate while separating it from other matrix components. spectroscopyonline.comoup.comnih.govunit.nontnu.nolcms.czmdpi.comnih.govspringernature.com

Illustrative Chromatographic Conditions:

| Parameter | Optimized Condition |

| Column | Porous Graphitic Carbon (PGC) or Polar End-capped C18 |

| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 0.5 - 10 µL |

| Elution Type | Gradient |

Mass Spectrometric Detection Strategies for Ethyl Sulphate (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Mass spectrometry provides the high degree of selectivity necessary for the unequivocal identification of ethyl sulphate.

Electrospray Ionization (ESI): Ethyl sulphate is typically ionized using electrospray ionization in the negative ion mode (ESI-). biotage.co.jpntnu.nonih.govspringernature.comnih.govresearchgate.net In this mode, the ethyl sulphate molecule readily loses a proton to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 125. nih.govacs.org

Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry operating in the MRM mode is the standard. oup.comnih.govunit.nontnu.nolcms.cznih.gov This involves selecting the precursor ion (m/z 125) in the first mass analyzer, fragmenting it through collision-induced dissociation, and then monitoring for specific product ions in the second mass analyzer. The most common product ions for ethyl sulphate are m/z 97, corresponding to the bisulphate anion [HSO₄]⁻, and m/z 80, corresponding to the sulphite radical anion [SO₃]⁻. nih.govacs.org Monitoring at least two of these transitions provides a high level of confidence in the identification of the compound. nih.gov

Typical Mass Spectrometric Parameters:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 125 |

| Product Ion 1 (m/z) (Quantifier) | 97 |

| Product Ion 2 (m/z) (Qualifier) | 80 |

| Capillary Voltage | 1.0 - 4.5 kV |

| Source Temperature | 150 - 700 °C |

Application of Isotope-Labeled Internal Standards in Quantitative Ethyl Sulphate Analysis

To ensure the accuracy and precision of quantitative results, an internal standard is co-analyzed with the samples. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. chiron.noresearchgate.net For ethyl sulphate analysis, pentadeuterated ethyl sulphate (ethyl-d5-sulphate or EtS-d5) is the most commonly used internal standard. sigmaaldrich.comthermofisher.comnih.govnih.govacs.orgchemie-brunschwig.ch This internal standard has chemical and physical properties that are nearly identical to the unlabeled ethyl sulphate, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. chiron.no By calculating the ratio of the response of the analyte to the response of the known concentration of the internal standard, any variations in the analytical process can be compensated for, leading to highly accurate and reliable quantification. nih.gov

Spectroscopic Approaches in Ethyl Sulphate Research

While mass spectrometry is central to quantitative analysis, other spectroscopic techniques are invaluable for structural elucidation and for studying the molecular properties of ethyl sulphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Ethyl Sulphate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of ethyl sulphate and its derivatives.

¹H NMR: The proton NMR spectrum of sodium ethyl sulphate in D₂O shows a triplet at approximately 1.24 ppm, corresponding to the methyl (-CH₃) protons, and a quartet at around 4.04 ppm for the methylene (B1212753) (-CH₂-) protons adjacent to the sulphate group. researchgate.net The splitting pattern (triplet and quartet) is a classic signature of an ethyl group.

¹³C NMR: The carbon NMR spectrum of sodium ethyl sulphate in D₂O displays two signals. The signal for the methyl carbon appears at about 14.22 ppm, and the methylene carbon signal is observed further downfield at approximately 65.84 ppm due to the deshielding effect of the adjacent oxygen atom of the sulphate group. researchgate.net

These characteristic chemical shifts and splitting patterns provide definitive structural confirmation, which is essential for verifying the identity of synthesized reference standards. researchgate.netrsc.orgnih.govacs.orglibretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Investigating Ethyl Sulphate Molecular Interactions

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of the ethyl sulphate molecule and can be used to study its interactions with its environment.

Infrared (IR) Spectroscopy: The IR spectrum of ethyl sulphate is characterized by strong absorption bands associated with the sulphate group. Studies on related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) ethyl sulphate, have identified vibrations corresponding to the O-S-O groups. researchgate.net These spectral features can be sensitive to the molecular environment, and shifts in their positions can indicate interactions like hydrogen bonding. researchgate.netacs.org

Raman Spectroscopy: The Raman spectrum of ethyl sulphate also reveals distinct vibrational modes. For instance, in lanthanum ethyl sulphate nonahydrate, numerous Raman lines have been identified and assigned to the internal oscillations of the ethyl sulphate group. ias.ac.in The C-H stretching vibrations of the ethyl group are observed in the 2800-3000 cm⁻¹ region. researchgate.netias.ac.in The symmetric stretching of the O-S-O group has been assigned to peaks around 915 and 958 cm⁻¹ in the Raman spectrum of an ionic liquid containing ethyl sulphate. researchgate.net These spectroscopic techniques are valuable for probing the electronic structure and normal vibrations of ethyl sulphate and its complexes. researchgate.netacs.orgroyalsocietypublishing.orgaps.org

Methodological Validation Frameworks in Ethyl Sulphate Analytics

The validation of analytical methods for ethyl sulphate is essential to ensure the quality and reliability of the data generated. International guidelines are often followed to validate these methods, encompassing parameters such as accuracy, precision, linearity, selectivity, and stability. oup.com

A cornerstone of method validation is the thorough assessment of accuracy, precision, and linearity. These parameters ensure that the analytical method can reliably quantify ethyl sulphate across a range of concentrations.

Accuracy , defined as the closeness of a measured value to the true value, is a critical parameter. For ethyl sulphate assays, accuracy is often expressed as bias. Studies have reported accuracy for EtS analysis within acceptable ranges, for instance, between -5.0% and -11.3% bias in one study and between -15% to 8% in another. researchgate.netnih.gov

Precision refers to the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For EtS, reported precision values have been shown to be low, indicating good reproducibility. For example, one study reported RSD values between 6.0% and 7.5%, while another documented an RSD of ≤ 4.5%. researchgate.netnih.gov A study assessing reproducibility in authentic whole blood samples found a precision of ≤ 6.7% RSD. nih.gov

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. Ethyl sulphate assays have demonstrated excellent linearity over various concentration ranges. A common technique is to achieve a coefficient of determination (R²) of ≥ 0.999. oup.comnih.gov Linearity has been established in different matrices and concentration ranges, such as 0.1 to 10 mg/L in urine and 0.025 to 6.3 mg/L in whole blood. oup.comresearchgate.netnih.gov

The table below summarizes the validation parameters for Ethyl Sulphate (EtS) quantification from various studies.

| Parameter | Matrix | Method | Reported Value | Source |

| Accuracy (Bias) | Urine | LC-MS/MS | -5.0% to -11.3% | researchgate.net |

| Whole Blood | UHPLC-MS-MS | -15% to 8% | oup.comnih.gov | |

| Precision (RSD) | Urine | LC-MS/MS | 6.0% to 7.5% | researchgate.net |

| Whole Blood | UHPLC-MS-MS | ≤ 4.5% | oup.comnih.gov | |

| Whole Blood (Authentic Samples) | UHPLC-MS-MS | ≤ 6.7% | oup.comnih.gov | |

| Linearity (R²) | Urine | LC-MS/MS | > 0.99 | researchgate.net |

| Whole Blood | UHPLC-MS-MS | ≥ 0.999 | oup.comnih.gov | |

| Urine | UPLC-ESI-MS/MS | Linear from 0.1 to 10 µg/mL | unil.ch | |

| Urine | LC-MS² | Linear from 39.2 to 3,060.0 µg/L | univ-lyon1.fr | |

| Hair | LC-MS/MS | Linear from 5 to 500 pg/mg | researchgate.net |

Understanding the stability of ethyl sulphate in different biological samples is critical for accurate interpretation of results, especially in research settings where samples may be stored for extended periods.

Urine: Ethyl sulphate is generally considered stable in urine. univ-lyon1.fr However, its stability can be influenced by factors such as bacterial contamination. While EtS is more resistant to bacterial degradation than its counterpart, ethyl glucuronide (EtG), some studies suggest that under conditions of high bacterial density, degradation can occur. sigmaaldrich.comresearchgate.net The use of preservatives like chlorhexidine (B1668724) and boric acid has been shown to be effective in maintaining the stability of EtS in urine samples stored under various temperature conditions, including refrigerated (4–8 °C), room temperature (18 ± 1 °C), and incubated (36 ± 1 °C) for up to 9 days. capes.gov.br One study noted no instability after repeated freezing and thawing cycles in urine. researchgate.net

Blood and Dried Blood Spots (DBS): In whole blood, ethyl sulphate has been found to be a relatively stable compound. nih.gov Studies on dried blood spots have shown that EtS is stable when stored at temperatures ranging from –20°C to 45°C for 21 days. researchgate.net This highlights the potential of DBS as a convenient sample matrix for EtS analysis, offering advantages in terms of sample transportation and storage. researchgate.net However, some instability for EtS has been reported under extreme conditions such as heavy decomposition and high temperatures. nih.gov

The following table outlines the stability of Ethyl Sulphate (EtS) in different matrices under various conditions.

| Matrix | Condition | Observation | Source |

| Urine | Repeated freeze-thaw cycles | No instability observed | researchgate.net |

| Bacterial contamination | More stable than EtG, but degradation possible at high bacterial density | univ-lyon1.frresearchgate.net | |

| With preservatives (chlorhexidine, boric acid) | Stable at 4-8°C, 18±1°C, and 36±1°C for 9 days | capes.gov.br | |

| Blood (Whole) | General storage | Relatively stable | nih.gov |

| Extreme conditions (decomposition, high temp) | Some instability reported | nih.gov | |

| Dried Blood Spots (DBS) | Storage at -20°C to 45°C | Stable for 21 days | researchgate.net |

Theoretical and Computational Investigations of Ethyl Sulphate Systems

Quantum Chemical Characterization of Ethyl Sulphate Electronic Structure

Quantum chemical methods are pivotal in elucidating the intricate electronic nature of rare earth compounds like Lutetium(3+) tris(ethyl sulfate). These computational tools allow for a detailed examination of electron distribution, bonding characteristics, and the energetic properties of molecules.

Density Functional Theory (DFT) Studies of Ethyl Sulphate Anions and Ion Pairs

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of complex chemical systems. In the context of Lutetium(3+) tris(ethyl sulfate), DFT can be employed to understand the interactions between the Lu³⁺ cation and the ethyl sulfate (B86663) (CH₃CH₂SO₄⁻) anions. While specific DFT studies on Lutetium(3+) tris(ethyl sulfate) are not widely available in the literature, the methodology has been successfully applied to similar lanthanide systems, providing a framework for understanding its properties.

DFT calculations can elucidate the geometry and stability of the [Lu(CH₃CH₂SO₄)₃] complex. These studies often focus on the coordination environment of the lutetium ion and the nature of the Lu-O bonds. For instance, DFT studies on hydrated Lu³⁺ ions have shown that the ion can exist in both octa- and nonahydrated forms, highlighting the flexibility of its coordination sphere researchgate.net. Similar principles would apply to the ethyl sulfate complex, where the coordination number and geometry are influenced by a delicate balance of electrostatic interactions and steric effects.

Furthermore, DFT is instrumental in analyzing the charge distribution and the nature of the ion pairing. The interaction between the positively charged lutetium ion and the negatively charged ethyl sulfate anions is not purely electrostatic. DFT calculations can reveal the degree of covalent character in the Lu-O bonds by analyzing the molecular orbitals and electron density distribution scispace.commdpi.com. These calculations can also predict the stability of different isomers and conformations of the complex in the gas phase, free from crystal packing effects nih.gov.

Ab Initio Calculations on Binding Properties and Intermolecular Interactions of Ethyl Sulphate Esters

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying binding energies and intermolecular interactions. While specific ab initio studies on Lutetium(3+) tris(ethyl sulfate) esters are scarce, the principles can be inferred from studies on similar systems.

These calculations are crucial for determining the binding energy between the Lu³⁺ ion and the ethyl sulfate ligands. By systematically varying the distance and orientation of the ligands around the central metal ion, a potential energy surface can be mapped out, revealing the most stable geometric arrangement. The binding energy is a key parameter that governs the stability and formation of the complex arxiv.org.

Ab initio methods are also well-suited to investigate intermolecular interactions between neighboring Lutetium(3+) tris(ethyl sulfate) molecules in a condensed phase. These interactions, which include van der Waals forces and hydrogen bonding (if water of hydration is present), play a significant role in determining the crystal structure and bulk properties of the compound. Understanding these non-covalent interactions is essential for a complete picture of the material's behavior acs.orgosti.gov. For example, studies on other metal complexes have shown that intermolecular interactions can influence the Jahn-Teller distortion of the coordination polyhedron nih.gov.

Computational Modeling of Spectroscopic Signatures of Ethyl Sulphate

Computational modeling provides a powerful means to interpret and predict the spectroscopic signatures of molecules. By simulating spectra, researchers can gain insights into the vibrational modes and conformational properties of Lutetium(3+) tris(ethyl sulfate).

Simulation of Vibrational Spectra (IR, Raman) for Conformational Analysis of Ethyl Sulphate

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is a valuable tool for understanding the conformational landscape of flexible molecules like ethyl sulfate. While experimental spectra provide information about the vibrational modes present, computational simulations can assign these modes to specific atomic motions and help distinguish between different conformers.

The ethyl group in ethyl sulfate can adopt different conformations, such as trans and gauche, which will have distinct vibrational frequencies. By calculating the vibrational frequencies and intensities for each possible conformer using methods like DFT, a theoretical spectrum can be generated. Comparing this simulated spectrum with the experimental one can reveal the predominant conformation or the distribution of conformers in a given state nih.gov.

For instance, Raman spectroscopy is particularly sensitive to the vibrations of C-H bonds in the hydrocarbon tail of the ethyl group, making it a suitable technique for studying conformational changes nih.gov. The simulation of Raman spectra for lanthanide-citrate complexes has been shown to provide detailed vibrational analysis and peak assignments arxiv.org. Similar approaches could be applied to Lutetium(3+) tris(ethyl sulfate) to analyze its conformational behavior. The agreement between simulated and experimental spectra can be a strong indicator of the accuracy of the computational model osti.govresearchgate.net.

Advanced Theoretical Frameworks in Ethyl Sulphate Chemistry

Beyond standard quantum chemical methods, more specialized theoretical frameworks are necessary to describe the complex electronic structure of lanthanide compounds, particularly their magnetic and spectroscopic properties arising from the f-electrons.

Crystal Field Theory Applications in Rare Earth Ethyl Sulphate Systems

Crystal Field Theory (CFT) has been extensively and successfully applied to explain the magnetic and spectroscopic properties of rare earth ethyl sulphates aps.orgroyalsocietypublishing.org. In this model, the ligands (in this case, the oxygen atoms from the ethyl sulfate groups and any coordinating water molecules) are treated as point charges that create an electrostatic field, known as the crystal field. This field perturbs the energy levels of the f-electrons of the central rare earth ion canterbury.ac.nznih.gov.

For Lutetium(3+), which has a filled 4f¹⁴ shell, the ground state is non-degenerate and non-magnetic. Therefore, direct applications of CFT to predict magnetic properties are not as relevant as for other lanthanides with unpaired f-electrons. However, CFT is crucial for understanding the properties of other rare earth ethyl sulphates, which often form isostructural series with the lutetium compound. The crystal field parameters, which quantify the strength and symmetry of the crystal field, can be determined experimentally from spectroscopic data or calculated theoretically ias.ac.inresearchgate.net.

Analysis of Crystalline Electric Fields and Magnetic Properties

The magnetic properties of lanthanide ethyl sulphates are dictated by the behavior of the 4f electrons of the central rare-earth ion. Unlike d-electrons in transition metals, the 4f orbitals are shielded by the outer 5s and 5p shells, leading to weaker interactions with the surrounding ligands. core.ac.ukapacwomen.ac.in Nevertheless, the electrostatic field generated by the arrangement of ligands and water molecules in the crystal lattice, known as the Crystalline Electric Field (CEF), is crucial. This field lifts the degeneracy of the free-ion's electronic states, leading to a splitting of energy levels (Stark levels). aps.org

In rare-earth ethyl sulphates, the central lanthanide ion is surrounded by nine water molecules, creating a local environment with C₃ₕ symmetry. aps.org This specific symmetry dictates the pattern of energy level splitting. Theoretical analysis of the CEF allows for the calculation of key magnetic properties that can be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) and magnetic susceptibility measurements. ias.ac.in

Key magnetic properties investigated include:

Stark Levels: The energy separation between the ground and excited states resulting from the CEF splitting. For instance, in cerium ethyl sulphate (Ce³⁺, 4f¹), the CEF splits the ²F₅/₂ ground multiplet. capes.gov.braps.org

g-values: These are components of the g-tensor, which describes the anisotropy of the magnetic moment. In a C₃ₕ field, the magnetic properties are often described by g-values parallel (g∥) and perpendicular (g⟂) to the principal symmetry axis. ias.ac.in

Magnetic Anisotropy: This property describes the directional dependence of the material's magnetic properties. The CEF in ethyl sulphates induces significant magnetic anisotropy, which can be calculated from the crystal field parameters. ias.ac.in

Schottky Specific Heat: At low temperatures, the thermal population of the Stark levels contributes to the specific heat of the material. Calculations of this contribution based on theoretical energy levels can be compared with experimental calorimetric measurements. ias.ac.in

The table below presents representative g-values for the lowest Stark level of several rare-earth ions in ethyl sulphate host crystals, illustrating the effect of the crystalline field.

| Rare-Earth Ion | Configuration | Ground State | g∥ (parallel) | g⟂ (perpendicular) |

|---|---|---|---|---|

| Ce³⁺ | 4f¹ | ²F₅/₂ | 0.955 | 2.185 |

| Nd³⁺ | 4f³ | ⁴I₉/₂ | 3.535 | 2.072 |

| Sm³⁺ | 4f⁵ | ⁶H₅/₂ | 0.70 | 0.60 |

| Dy³⁺ | 4f⁹ | ⁶H₁₅/₂ | 10.8 | 0 |

| Er³⁺ | 4f¹¹ | ⁴I₁₅/₂ | 1.47 | 8.86 |

| Yb³⁺ | 4f¹³ | ²F₇/₂ | 3.428 | 2.571 |

Application of Electrostatic, Angular Overlap, and Superposition Models

To quantitatively describe the crystalline electric field and its effects, several theoretical models have been applied to the rare-earth ethyl sulphate series. These models aim to parameterize the interaction between the central ion and the surrounding ligands.

Electrostatic (Point-Charge) Model: This is the classic approach to CEF theory, where ligands are treated as point charges or dipoles that create an electrostatic potential at the site of the central ion. aps.org The CEF Hamiltonian is expressed as a sum of terms involving crystal field parameters (CFPs), often denoted Bᵏ_q, which represent the strength and symmetry of the field. For the C₃ₕ symmetry of ethyl sulphates, the key non-zero parameters are B²₀, B⁴₀, B⁶₀, and B⁶₆. These parameters are typically determined by fitting calculated energy levels to experimental spectroscopic data.

Angular Overlap Model (AOM): The AOM provides a more chemical approach by considering the effects of metal-ligand bonding (both σ and π interactions) on the d- or f-orbital energies. ias.ac.inresearchgate.net It parameterizes the ligand field in terms of local contributions from each ligand, making it particularly useful for systems with low symmetry. researchgate.net In the context of lanthanide ethyl sulphates, the AOM has been used to provide a more nuanced understanding of the interactions beyond a simple electrostatic picture. ias.ac.in

Superposition Model: This model assumes that the total CEF is a sum of individual contributions from each coordinating ligand. It relates the crystal field parameters to the intrinsic properties of the ligands and the geometric structure of the complex. This approach has been used to analyze the CEF parameters across the lanthanide ethyl sulphate series, correlating changes in the parameters with the lanthanide contraction. ias.ac.in

The table below shows a set of crystal field parameters for Erbium Ethyl Sulphate (ErES), derived from fitting experimental data. These parameters are used in the models described above to calculate the magnetic properties.

| Parameter | Value (cm⁻¹) | Description |

|---|---|---|

| B²₀ | 145.0 | Represents the primary axial component of the crystal field. |

| B⁴₀ | -50.0 | Higher-order axial component. |

| B⁶₀ | -45.0 | Higher-order axial component. |

| B⁶₆ | 475.0 | Represents the hexagonal (trigonal) component of the crystal field. |

Reaction Mechanism Elucidation for Ethyl Sulphate-Involved Processes via Computational Chemistry

Beyond static electronic and magnetic properties, computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. osu.edu For ethyl sulphate, a key process is its formation in biological systems as a minor, non-oxidative metabolite of ethanol (B145695). This reaction involves the conjugation of a sulphate group to ethanol, a process catalyzed by sulfotransferase (SULT) enzymes. researchgate.net

Computational methods, particularly those based on quantum mechanics (QM), can map the entire reaction pathway, providing insights that are difficult or impossible to obtain experimentally.

Key computational approaches include:

Density Functional Theory (DFT): DFT is a widely used QM method for calculating the electronic structure of molecules. It is employed to locate the geometries of reactants, products, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Quantum Mechanics/Molecular Mechanics (QM/MM): For enzymatic reactions, the sheer size of the protein makes a full QM calculation impractical. QM/MM methods solve this by treating the reactive core of the system (the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. osu.edu This allows for the study of the reaction within the structural and electrostatic context of the enzyme's active site.

A typical computational investigation of an ethyl sulphate-involved enzymatic process would follow the steps outlined in the table below.

| Step | Computational Method(s) | Objective and Key Findings |

|---|---|---|

| 1. Model Building | Molecular Docking, Molecular Dynamics (MD) | Create a structural model of the enzyme-substrate complex (e.g., SULT with ethanol and the sulphate donor). MD simulations ensure the starting structure is stable and realistic. |

| 2. Reaction Coordinate Scan | DFT or QM/MM | Identify a plausible reaction pathway by systematically changing key bond distances/angles and calculating the potential energy at each point. This provides an initial guess for the transition state. |

| 3. Transition State (TS) Optimization | DFT or QM/MM | Locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. |

| 4. Frequency Calculation | DFT or QM/MM | Confirm the nature of the stationary points. A true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step also provides thermodynamic data like zero-point energy. |

| 5. Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Trace the minimum energy path from the transition state down to the reactant and product states, confirming that the identified TS connects the desired species. |

| 6. Energetics Analysis | High-Level QM Calculations | Calculate the final reaction and activation energies with high accuracy to determine the thermodynamic and kinetic feasibility of the proposed mechanism. |

Through such studies, researchers can understand the role of specific amino acid residues in catalysis, the precise mechanism of sulphate transfer, and the factors controlling enzyme efficiency and specificity.

Emerging Research Directions and Future Perspectives for Ethyl Sulphate

Development of Novel Materials Incorporating Ethyl Sulphate Moieties

The incorporation of specific chemical functionalities into polymers and other materials is a cornerstone of materials science, enabling the development of materials with tailored properties. While direct research on the integration of ethyl sulphate as a primary functional moiety in novel materials is not extensively documented in publicly available literature, the broader class of organosulphates and sulphate esters offers insights into potential applications.

The sulphate group's inherent polarity and charge could be leveraged to create materials with unique characteristics. For instance, polymers containing sulphate ester groups are known to exhibit interesting properties such as ion exchange capabilities, hydrophilicity, and biocompatibility. The introduction of an ethyl sulphate group could modify the solubility, thermal stability, and mechanical properties of polymers.

Table 1: Potential Applications of Materials Functionalized with Sulphate Moieties

| Potential Application Area | Relevant Properties of Sulphate Moiety | Examples from Broader Sulphate Ester Research |

| Biomaterials | Biocompatibility, hydrophilicity | Heparin and heparan sulphate are naturally occurring polysaccharides with sulphate groups that play crucial roles in biological processes. Synthetic polymers with sulphate groups are explored for applications like drug delivery and tissue engineering. |

| Membranes and Separation | Ion exchange capacity, hydrophilicity | Sulphated polymers are used in the development of membranes for water purification, fuel cells, and separation of biomolecules. |

| Coatings and Adhesives | Adhesion, surface energy modification | Sulphate esters can be used to modify the surface properties of materials, enhancing adhesion and wettability. |

Future research could explore the synthesis of monomers containing the ethyl sulphate group and their subsequent polymerization. This could lead to the development of novel functional polymers with applications in areas such as specialty coatings, biocompatible materials, and separation technologies. The reactivity of the ethyl sulphate group could also be exploited for post-polymerization modification, allowing for the introduction of other functional groups.

Exploration of Ethyl Sulphate's Role in Advanced Catalysis and Sustainable Chemical Processes

Ethyl sulphate has historically played a role in chemical synthesis, most notably as an intermediate in the hydration of ethylene (B1197577) to produce ethanol (B145695) csic.es. While this process has been largely superseded by more direct hydration methods, the underlying chemistry highlights the reactivity of ethyl sulphate and its potential in catalysis and sustainable processes.

Recent research has revisited the catalytic potential of related compounds. For instance, dialkyl sulphates have been investigated as catalysts in acetal formation, functioning as Lewis acids through noncovalent interactions. This suggests that ethyl sulphate, as a monoalkyl sulphate, could exhibit similar catalytic activity in certain organic transformations. A study on platinum-catalyzed ethane functionalization in concentrated sulphuric acid also pointed to the formation of ethyl hydrogen sulphate, indicating a role in advanced catalytic systems for alkane activation.

From a sustainability perspective, the development of greener synthetic routes involving ethyl sulphate is an area of active interest. A notable example is a patented green production process for diethyl sulphate, which utilizes an ethyl bisulphate intermediate. This process is designed to reduce the formation of difficult-to-recycle waste acids, a significant step towards more environmentally friendly chemical manufacturing wikipedia.org.

Table 2: Research Findings in Catalysis and Sustainable Processes Involving Alkyl Sulphates

| Research Area | Key Findings | Relevance to Ethyl Sulphate |

| Lewis Acid Catalysis | Dialkyl sulphates can act as Lewis acid catalysts in acetal forming reactions. | Suggests potential for ethyl sulphate to catalyze similar organic transformations. |

| Alkane Functionalization | Platinum-catalyzed reaction of ethane with sulphuric acid can produce ethyl hydrogen sulphate. | Indicates a role for ethyl sulphate in advanced catalytic systems for activating less reactive molecules. |

| Green Chemistry | A greener process for diethyl sulphate production from an ethyl bisulphate intermediate has been developed to minimize waste. | Demonstrates the potential for developing more sustainable industrial processes involving ethyl sulphate and its derivatives. |

Future research in this area could focus on exploring the catalytic activity of ethyl sulphate in a wider range of organic reactions, potentially leading to the development of novel and more sustainable synthetic methodologies. Investigating its role as a catalyst or catalyst precursor in biomass conversion and other green chemical processes could also be a fruitful avenue of research.

Interdisciplinary Research Integrating Analytical Chemistry of Ethyl Sulphate with Environmental Monitoring Paradigms

Perhaps the most significant and rapidly evolving area of research for ethyl sulphate is its application in environmental monitoring, specifically through wastewater-based epidemiology (WBE). Ethyl sulphate is a direct metabolite of ethanol in the human body and is excreted in urine, making it a reliable biomarker for alcohol consumption within a population openbiomarkerjournal.com.

The integration of advanced analytical chemistry techniques with public health and environmental science has established WBE as a powerful tool for near real-time monitoring of substance use trends. The stability of ethyl sulphate in wastewater, compared to other ethanol metabolites, makes it a particularly robust marker ucm.es.

Analytical Methodologies and Findings

The primary analytical technique for the detection and quantification of ethyl sulphate in wastewater is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) acs.orgsigmaaldrich.comcda-amc.cabiotage.co.jpnih.gov. This highly sensitive and selective method allows for the detection of ethyl sulphate at very low concentrations.

Numerous studies have utilized this approach to gather data on alcohol consumption patterns in various urban and regional populations. For example, a study in Barcelona, Spain, measured ethyl sulphate concentrations in wastewater to estimate daily alcohol consumption and found a high correlation with the use of some illicit drugs ucm.es. Another large-scale study in Spain confirmed that WBE provides comparable data to traditional methods like national health surveys nih.gov. Research in Cyprus highlighted the ability of WBE to track seasonal variations in alcohol consumption, particularly in tourist areas ucm.espnas.org.

Table 3: Selected Wastewater-Based Epidemiology Studies Utilizing Ethyl Sulphate

| Study Location | Analytical Method | Key Findings |

| Barcelona, Spain | Ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Ethyl sulphate concentrations ranged from 5.5 to 33 µg/L, corresponding to an estimated absolute alcohol consumption of 11,000 to 25,000 kg/day . A high correlation was found with the consumption of certain illicit drugs ucm.es. |

| 13 Spanish Cities | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Alcohol consumption ranged from 4.5 to 46 mL/day/inhabitant, with statistically significant differences between cities and between weekdays and weekends. Results were comparable to national health survey data nih.gov. |

| Cyprus | Liquid chromatography tandem mass spectrometry | Revealed stable mean monthly alcohol consumption in the capital, while a coastal tourist area showed a nearly tenfold increase in the summer. A significant association was found between alcohol and some stimulant illicit drugs ucm.espnas.org. |

| Australia | Not specified in abstract | A new correction factor for estimating alcohol consumption from ethyl sulphate wastewater data was proposed based on a large-scale national monitoring program ucm.esnih.gov. |

This interdisciplinary approach, combining analytical chemistry, environmental engineering, and public health, provides valuable, objective data for policymakers and public health officials. Future research will likely focus on refining the analytical methods, improving the accuracy of consumption estimates, and expanding the application of WBE to a wider range of geographical areas and public health questions. The integration of WBE data with other public health indicators will further enhance its utility as a comprehensive environmental monitoring paradigm.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Einecs 281-472-7?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "How does the molecular stability of this compound (Problem) vary under varying pH conditions (Intervention) compared to neutral environments (Comparison), as measured by spectroscopic analysis (Outcome) over 24-hour intervals (Time)?" This ensures specificity and aligns with experimental variables . Refine the question to avoid ambiguity by limiting jargon and ensuring testability through available analytical methods .

Q. What are essential components of experimental design for synthesizing or characterizing this compound?

- Methodological Answer :

- Reproducibility : Document synthesis protocols with precise parameters (e.g., temperature, solvent purity, reaction time). Include raw data tables for key steps (e.g., yield percentages, purity metrics) .

- Controls : Use negative controls (e.g., solvent-only samples) and positive controls (e.g., known stable analogs) to validate results.

- Instrumentation : Specify equipment calibration details (e.g., NMR spectrometer settings, HPLC column type) to enable replication .

Q. How to conduct a literature review contextualizing this compound within current research?

- Methodological Answer :

-

Gap Analysis : Use databases like SciFinder or PubMed with keywords (e.g., "this compound stability," "degradation pathways"). Tabulate prior findings (Table 1) to identify understudied areas.

-

Critical Evaluation : Compare methodologies from existing studies (e.g., solvent systems, analytical techniques) to assess consistency or contradictions .

Table 1 : Literature Comparison for this compound

Study Methodology Key Findings Limitations A (2020) HPLC-UV (pH 7.4) 95% purity after 12h Limited to neutral conditions B (2022) FTIR (pH 3–9) Degradation above pH 6 No kinetic data

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s stability across studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., temperature, humidity) from conflicting studies. Replicate experiments under controlled variables to isolate causes of discrepancy .

- Statistical Testing : Apply ANOVA or regression models to evaluate if observed differences are statistically significant. For example, use a p-value threshold (<0.05) to confirm if pH-driven degradation is artifact or real .

- Error Propagation : Quantify uncertainties from instrumentation (e.g., ±0.1% for mass spectrometry) and environmental factors .

Q. What advanced statistical methods are suitable for analyzing this compound’s reactivity data?

- Methodological Answer :

-

Multivariate Analysis : Use Principal Component Analysis (PCA) to identify dominant factors (e.g., pH, temperature) affecting reactivity.

-

Kinetic Modeling : Apply Arrhenius or Eyring equations to derive activation energy from temperature-dependent degradation rates .

-

Machine Learning : Train models on historical datasets to predict novel reaction conditions or degradation pathways .

Table 2 : Statistical Methods for Reactivity Analysis

Method Application Example Use Case PCA Dimensionality reduction Identifying key degradation drivers ANOVA Variance comparison pH effect on stability Bayesian Inference Uncertainty quantification Predicting shelf-life under uncertainty

Q. How to optimize experimental protocols for high-throughput screening of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., solvent ratios, catalysts) efficiently. For example, a 2^3 factorial design evaluates 8 conditions in minimal runs .

- Automation : Integrate robotic liquid handlers for consistent sample preparation. Validate results with triplicate runs to ensure precision .

- Data Normalization : Correct for batch effects using Z-score normalization or internal standards (e.g., deuterated analogs) .

Methodological Considerations for Publication

- Data Presentation : Follow guidelines for supplementary materials (e.g., raw NMR spectra in .cif format) and avoid duplicating figures in text .

- Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments. Cite prior work comprehensively to contextualize findings .

- Peer Review Preparation : Anticipate critiques on sample size, control adequacy, and statistical rigor. Preemptively address these in the discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.